2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide
Overview
Description
2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide is a complex organic compound with a molecular formula of C23H18FN5OS and a molecular weight of 431.49 . This compound features a unique structure that includes a fluorobenzyl group, a pyridyl group, and a triazino-benzoxazepin core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-Fluorobenzyl [6-(6-methyl-2-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-3-YL] sulfide include other triazino-benzoxazepin derivatives and fluorobenzyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance, other triazino-benzoxazepin derivatives may have different substituents on the benzoxazepin ring, leading to variations in their reactivity and therapeutic potential .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5OS/c1-14-7-6-12-19(25-14)21-26-18-11-5-3-9-16(18)20-22(30-21)27-23(29-28-20)31-13-15-8-2-4-10-17(15)24/h2-12,21,26H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEMMTMKQRJDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.